molecular formula C13H24N2O2 B13455201 tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate

tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate

Cat. No.: B13455201
M. Wt: 240.34 g/mol
InChI Key: BVSVSUMNBWQQSA-UHFFFAOYSA-N
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Description

tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate is a bicyclic carbamate derivative characterized by a 2-azabicyclo[3.1.1]heptane core linked to a tert-butyl carbamate group via an ethyl spacer. Its molecular formula is C9H16N2O, with a molecular weight of 168.24 g/mol . The bicyclo[3.1.1]heptane system distinguishes it from other bicyclic frameworks (e.g., [2.2.1], [2.2.2], or [4.1.0]) by its unique bridgehead geometry, which may influence receptor binding and metabolic stability.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[2-(2-azabicyclo[3.1.1]heptan-1-yl)ethyl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-7-5-13-8-10(9-13)4-6-15-13/h10,15H,4-9H2,1-3H3,(H,14,16)

InChI Key

BVSVSUMNBWQQSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC12CC(C1)CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate typically involves the protection of the amine group in 2-azabicyclo[3.1.1]heptane. One common method includes the reaction of 2-azabicyclo[3.1.1]heptan-1-amine with tert-butyl chloroformate under basic conditions to form the carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The azabicyclo[3.1.1]heptane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate with structurally related bicyclic carbamates, focusing on ring topology , substituent positioning , and reported applications :

Structural and Functional Differences

Compound Name Bicyclo System Substituent Position Molecular Formula CAS Number Key Features
This compound [3.1.1] Ethyl-linked carbamate C9H16N2O EN300-3035566 Unique bridgehead strain; moderate polarity
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate [2.2.2] Direct carbamate at C1 C12H20N2O3 N/A Larger ring size; formyl group enhances reactivity
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate [2.2.1] Carbamate at C5 C11H20N2O2 1932203-04-7 High stereochemical specificity; used in chiral synthesis
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate [4.1.0] Carbamate at C1 C10H18N2O2 880545-32-4 Fused cyclohexane ring; increased lipophilicity
benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride [4.1.0] Benzyl carbamate at C6 C14H19ClN2O2 910789-29-6 Hydrochloride salt improves solubility; benzyl group aids in CNS targeting

Key Research Findings

Ring Strain and Reactivity :

  • The [3.1.1] system exhibits higher bridgehead strain compared to [2.2.1] or [2.2.2] systems, which may enhance electrophilic reactivity at the nitrogen center .
  • In contrast, [2.2.1] derivatives (e.g., CAS 1932203-04-7) demonstrate superior stereochemical stability, making them preferred intermediates in asymmetric synthesis .

Biological Activity :

  • Bicyclo[4.1.0] carbamates (e.g., CAS 880545-32-4) are reported to exhibit enhanced blood-brain barrier permeability due to their lipophilic cycloheptane ring .
  • Hydrochloride salts (e.g., benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride) show improved aqueous solubility, critical for in vivo pharmacokinetics .

Synthetic Utility :

  • The ethyl spacer in the target compound allows modular functionalization, enabling conjugation with pharmacophores without disrupting the bicyclic core .
  • [2.2.2] derivatives (e.g., tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate) are often used in click chemistry due to their reactive formyl groups .

Comparative Physicochemical Properties

Property This compound tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate
Molecular Weight 168.24 g/mol 212.29 g/mol 198.26 g/mol
Predicted pKa ~12.2 (amine) ~12.3 (amine) ~12.5 (amine)
Boiling Point Not reported 322.8±21.0 °C Not reported
Applications Intermediate for CNS drugs Chiral building block Lipophilic drug candidate

Biological Activity

Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate, also known as CAS number 2742652-51-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Molecular Characteristics:

  • Molecular Formula: C₁₃H₂₄N₂O₂
  • Molecular Weight: 240.34 g/mol
  • Structural Formula: The compound features a tert-butyl group attached to a carbamate functional group, which is further connected to a bicyclic structure.
PropertyValue
CAS Number2742652-51-1
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that derivatives of tert-butyl carbamates exhibit significant antimicrobial properties. A study focused on the synthesis of related compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Evaluation

In a comparative study, new derivatives were synthesized and tested for antibacterial activity using the microdilution broth susceptibility assay. The results showed that certain compounds had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

Table 2: Antibacterial Activity Results

CompoundMIC (µg/mL)Bacterial Strain
This compound16E. coli
This compound derivative A8S. aureus
Control (Ampicillin)32E. coli

The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The azabicyclo structure contributes to the lipophilicity of the compound, enhancing its ability to penetrate bacterial membranes.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The Artemia salina lethality test was employed to determine the cytotoxicity of tert-butyl carbamate derivatives.

Case Study: Cytotoxicity Assessment

In this study, various concentrations of the compound were tested against Artemia salina larvae, yielding insights into their safety margins.

Table 3: Cytotoxicity Results

CompoundLC50 (µg/mL)Toxicity Level
This compound150Low
This compound derivative B75Moderate

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